GSK1482160 is classified as a P2X7 receptor antagonist. It was synthesized and characterized through various studies aimed at understanding its potential in imaging and therapeutic applications related to neuroinflammation and other neurological disorders. The compound has been documented in several research publications, highlighting its synthesis methods, pharmacologic properties, and potential applications in medical imaging.
The synthesis of GSK1482160 involves several key steps utilizing established organic chemistry techniques. The process begins with the preparation of a precursor compound, which undergoes N-methylation using carbon-11 methyl triflate to yield the radiolabeled product.
The molecular structure of GSK1482160 consists of a pyrrolidine core substituted with various functional groups that enhance its binding affinity to the P2X7 receptor.
The chemical reactions involved in the synthesis of GSK1482160 are primarily focused on amide formation and N-methylation.
GSK1482160 acts as an antagonist at the P2X7 receptor, which plays a significant role in mediating inflammatory responses in the central nervous system.
The mechanism involves:
GSK1482160 possesses several physical and chemical properties that contribute to its functionality as a radioligand.
GSK1482160 has significant applications in scientific research, particularly in the field of neuroimaging.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6